ARRY-520, also known as Filanesib, is a potent and selective allosteric inhibitor of kinesin spindle protein (KSP), also known as Eg5. [] KSP is a microtubule-associated motor protein crucial for proper cell division. [, ] Filanesib specifically targets rapidly proliferating cells, primarily those dependent on the short-lived survival protein, Myeloid Cell Leukemia 1 (Mcl-1), for survival. [, , , ] This selectivity makes Filanesib particularly effective against hematological malignancies like multiple myeloma, where Mcl-1 plays a vital role in cell survival. [, , , ]
Filanesib's role in scientific research stems from its unique mechanism of action and its observed efficacy in preclinical and clinical settings. Studies utilizing Filanesib delve into various aspects of cancer cell biology, particularly focusing on cell cycle regulation, apoptosis (programmed cell death), and the interaction between cancer cells and their microenvironment. [, , , , , , ]
Filanesib, also known by its chemical name 2-(4-(2,6-difluorobenzyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide, is classified under the category of kinesin spindle protein inhibitors. Its molecular formula is and it has a CAS registry number of 885060-09-3. The compound was developed with the aim of targeting the kinesin family of proteins that play critical roles in mitosis, specifically kinesin-like protein 1 (KIF11) .
The synthesis of filanesib involves multiple steps that typically include the formation of key intermediates through reactions such as amination, coupling reactions, and cyclization. While specific synthetic pathways can vary, a general approach may involve:
Detailed reaction conditions, including temperatures, solvents, and catalysts used during each step, are crucial for optimizing the synthesis process .
Filanesib's molecular structure features a thiazole ring connected to a piperazine moiety, with additional fluorinated aromatic groups that enhance its binding affinity to target proteins. The structural representation can be summarized as follows:
The presence of fluorine atoms is significant as they influence both the lipophilicity and biological activity of the compound .
Filanesib primarily acts through its inhibition of kinesin spindle protein function. The mechanism involves binding to KIF11, which disrupts normal mitotic processes. This inhibition leads to:
Filanesib's mechanism of action involves several key steps:
Clinical studies have demonstrated that filanesib significantly enhances apoptosis in cells undergoing division compared to those in non-proliferative phases.
Filanesib exhibits several notable physical and chemical properties:
These properties are essential for determining optimal storage conditions and formulation strategies for clinical applications .
Filanesib is primarily investigated for its application in oncology, specifically for treating multiple myeloma. Its ability to induce cell cycle arrest and apoptosis makes it a valuable candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer forms. Ongoing research continues to explore its potential in various cancer types beyond multiple myeloma, assessing its effectiveness when used alongside other established chemotherapeutics .
Filanesib (ARRY-520) is a second-generation antimitotic agent classified as a selective allosteric inhibitor of Kinesin Spindle Protein (KSP/KIF11), a mitotic kinesin essential for bipolar spindle assembly. Unlike microtubule-targeting agents (e.g., taxanes, vinca alkaloids), filanesib specifically disrupts mitotic progression without perturbing interphase microtubule networks, thereby minimizing neurotoxicity—a limitation of first-generation antimitotics [2] [4]. This precision stems from KSP's exclusive expression in dividing cells, positioning filanesib as a targeted strategy for malignancies with high proliferative indices [3] [8].
KSP/KIF11, encoded by the KIF11 gene, is an ATP-dependent motor protein critical for centrosome separation during early mitosis. It facilitates the assembly of bipolar spindles by crosslinking and sliding antiparallel microtubules apart. Filanesib binds the KSP motor domain, inhibiting its ATPase activity and preventing force generation required for centrosome movement [1] [7]. This inhibition is highly selective; filanesib exhibits subnanomolar potency (IC₅₀ ~1–5 nM) in enzymatic and cellular assays, with minimal activity against other kinesins (e.g., KIFC1, KIFC3) or non-mitotic targets [1] [4] [7]. The therapeutic window arises from KSP's dispensability in post-mitotic neurons, reducing off-tissue toxicity [8].
Filanesib’s molecular structure (C₂₀H₂₂F₂N₄O₂S) features a thiadiazole core substituted with 2,5-difluorophenyl and 3-aminopropyl-phenyl groups, conferring high-affinity binding to KSP’s allosteric pocket. Crystallographic studies reveal that filanesib occupies the α2/loop L5/helix α3 site—a hydrophobic cleft ~12 Å from the ATP-binding pocket. Key interactions include:
Table 1: Key Binding Interactions of Filanesib in the KSP Allosteric Site
Residue | Interaction Type | Functional Role |
---|---|---|
Glu116 | Hydrogen bonding | Anchors amine group; stabilizes conformation |
Tyr211 | Hydrophobic/π-stacking | Binds difluorophenyl ring |
Leu214/Ala218 | Hydrophobic | Forms van der Waals contacts |
Gly117 | Hydrogen bonding | Stabilizes loop L5 conformation |
This binding induces conformational changes that lock KSP in a rigor-like state, preventing microtubule release and ADP dissociation. The rigidity of the thiadiazole scaffold enhances binding entropy compared to flexible inhibitors like monastrol [5] [8].
KSP inhibition by filanesib disrupts centrosome separation, culminating in monopolar spindle formation. Live-cell imaging studies demonstrate that treated cells arrest in prometaphase with characteristic monoastral spindles—a single radial array of microtubules incapable of chromosome segregation [1] [3] [6]. This arrest is monitored by the spindle assembly checkpoint (SAC), which prevents anaphase onset until bipolar spindle formation. Filanesib-treated cells exhibit:
Table 2: Molecular Markers of Mitotic Arrest Induced by Filanesib
Marker | Change During Arrest | Functional Consequence |
---|---|---|
Cyclin B1 | Accumulated | Sustains CDK1 activity; blocks mitotic exit |
Securin | Elevated | Inhibits separase; prevents anaphase |
Phospho-Histone H3 | Increased | Chromatin condensation marker |
MPS1/BUBR1 | Hyperphosphorylated | SAC activation |
Prolonged arrest (>16 hours) exhausts SAC signaling, leading to "slippage" into G1 without cytokinesis. Slipped cells display tetraploidy and nuclear abnormalities [6] [9].
Filanesib-induced apoptosis is initiated by mitochondrial permeabilization and executed via caspase-dependent pathways. Key mechanisms include:
Table 3: Apoptotic Mediators Modulated by Filanesib
Mediator | Change | Role in Apoptosis |
---|---|---|
MCL-1 | Downregulated | Releases BAK/BAX; permits MOMP |
BAX | Oligomerized/Activated | Forms pores in mitochondrial membrane |
Caspase-7/9 | Partially activated | Cleaves ICAD; activates CAD nuclease |
Cytochrome c | Released from mitochondria | Activates apoptosome |
In multiple myeloma, filanesib’s efficacy is enhanced by combinatorial stress: Dexamethasone upregulates Bim (proapoptotic), while proteasome inhibitors (e.g., bortezomib) prevent MCL-1 recovery [3] [9]. Sequential treatment with filanesib prior to DNA-damaging agents (e.g., melphalan) synergistically amplifies apoptosis by exploiting mitotic priming of the BAX/MCL-1 axis [9].
Filanesib demonstrates clinical activity in heavily pretreated multiple myeloma, particularly in tumors with high proliferative indices or specific cytogenetic profiles:
Table 4: Clinically Relevant Biomarkers for Filanesib Response
Biomarker | Association | Mechanistic Rationale |
---|---|---|
t(11;14) | Positive predictor | BCL-2 dependency; synergizes with MCL-1 loss |
1q21 gain | Positive predictor | KSP overexpression enhances target engagement |
BAX expression | Positive predictor | Required for mitochondrial apoptosis |
α1-Acid glycoprotein | Negative predictor | Binds filanesib; reduces free drug concentration |
Despite promising phase II data in myeloma, filanesib development was discontinued for acute myeloid leukemia (2020) and solid tumors due to limited efficacy, underscoring the importance of patient stratification [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7